molecular formula C15H9ClN2O4 B2957010 (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 294649-01-7

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2957010
CAS No.: 294649-01-7
M. Wt: 316.7
InChI Key: YRQPZNIOFGTVBT-WQLSENKSSA-N
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Description

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound It is characterized by the presence of a chlorophenyl group, a furan ring, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with urea or thiourea to form the diazinane trione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, phenyl derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chlorophenyl group and furan ring allow it to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-bromophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5Z)-1-(4-methylphenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5Z)-1-(4-nitrophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups. The presence of a chlorophenyl group, furan ring, and diazinane trione structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQPZNIOFGTVBT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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